(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine
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Overview
Description
(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with naphthalen-1-yl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the reaction of naphthalen-1-ylmethanol with trimethylsilyl chloride in the presence of a base to form the trimethylsilyl ether. This intermediate is then reacted with (S)-pyrrolidine-2-carboxylic acid under specific conditions to yield the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Naphthalen-1-yl carboxylic acid derivatives.
Reduction: Naphthalen-1-ylmethanol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethanol: A simpler analog without the pyrrolidine ring.
Trimethylsilyl ethers: Compounds with similar protective groups but different core structures.
Pyrrolidine derivatives: Compounds with variations in the substituents on the pyrrolidine ring.
Uniqueness
(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is unique due to its combination of naphthalen-1-yl and trimethylsilyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Biological Activity
(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyrrolidine ring and a unique di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl substituent, which may influence its interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C28H31NOSi, with a molecular weight of 425.6 g/mol. Its IUPAC name is [dinaphthalen-1-yl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane. The compound exhibits unique stereochemistry and functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C28H31NOSi |
Molecular Weight | 425.6 g/mol |
IUPAC Name | [dinaphthalen-1-yl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane |
InChI Key | RUDGRBALLGREHS-HHHXNRCGSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances lipophilicity, potentially improving cell membrane permeability and facilitating interaction with lipid membranes or hydrophobic binding sites on proteins.
Enzyme Interaction
Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators. For instance, the interaction with murine double minute 2 (MDM2) has been noted in related pyrrolidine derivatives, which may suggest a pathway for investigating the inhibitory effects of this compound on tumor growth via p53 activation .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on compounds structurally related to this compound. Key findings include:
- Substituent Effects : Variations in the naphthalene substituents significantly impact the potency and selectivity towards specific biological targets.
- Functional Group Modifications : Alterations in the trimethylsilyl group can enhance or diminish biological activity, indicating that fine-tuning these groups is crucial for optimizing efficacy.
- Stereochemistry : The stereochemical configuration plays a vital role in determining the binding affinity and functional outcome in biological assays.
Anticancer Activity
In a study evaluating various pyrrolidine derivatives, it was found that certain compounds exhibited significant antiproliferative activity against cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against various tumor cell lines, suggesting potential as anticancer agents .
Enzyme Inhibition
Another investigation focused on enzyme inhibition profiles of structurally related compounds revealed that some derivatives effectively inhibited MDM2, leading to upregulation of p53 and subsequent apoptosis in cancer cells. This mechanism highlights the potential application of this compound in cancer therapy .
Properties
Molecular Formula |
C28H31NOSi |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
[dinaphthalen-1-yl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane |
InChI |
InChI=1S/C28H31NOSi/c1-31(2,3)30-28(27-19-10-20-29-27,25-17-8-13-21-11-4-6-15-23(21)25)26-18-9-14-22-12-5-7-16-24(22)26/h4-9,11-18,27,29H,10,19-20H2,1-3H3/t27-/m0/s1 |
InChI Key |
VSTNWKWKHLANSP-MHZLTWQESA-N |
Isomeric SMILES |
C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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